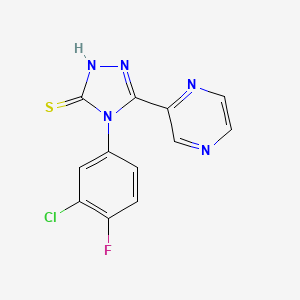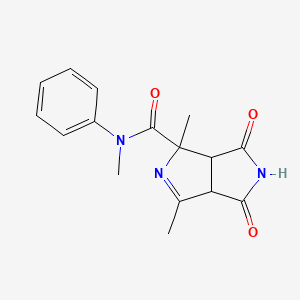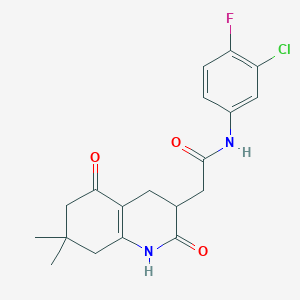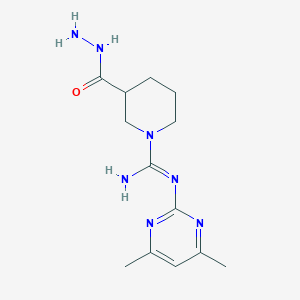![molecular formula C24H19ClN2O2 B11048744 4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11048744.png)
4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(2-chlorphenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]chinolin-5(6H)-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die sowohl Furochinolin- als auch Chinolin-Einheiten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Amino-2-(2-chlorphenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]chinolin-5(6H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Furochinolin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um den Furochinolin-Kern zu bilden.
Einführung von Substituenten: Die Chlorphenyl- und Methylphenylgruppen werden durch elektrophile aromatische Substitutionsreaktionen eingeführt.
Aminierung: Die Aminogruppe wird durch nucleophile Substitutionsreaktionen eingeführt, häufig unter Verwendung von Aminen oder Ammoniak unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening nach optimalen Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Ausbeute und zur Reduzierung der Reaktionszeiten.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Amino-2-(2-chlorphenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]chinolin-5(6H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind üblich, insbesondere an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierung mit Chlor oder Brom in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinolin-Derivaten führen, während die Reduktion zu Dihydro-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(2-chlorphenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]chinolin-5(6H)-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Diese Verbindung wird wegen ihres Potenzials als Antikrebsmittel untersucht, da sie mit DNA interagieren und die Zellproliferation hemmen kann.
Materialwissenschaften: Sie wird bei der Entwicklung organischer Halbleiter und Leuchtdioden (LEDs) eingesetzt.
Biologische Forschung: Die Verbindung wird als Sonde verwendet, um Enzym-Wechselwirkungen und Proteinbindungen zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 4-Amino-2-(2-chlorphenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]chinolin-5(6H)-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie DNA und Proteinen. Die Verbindung kann sich in die DNA interkalieren, den Replikationsprozess stören und zum Zelltod führen. Sie bindet auch an spezifische Enzyme, hemmt deren Aktivität und beeinflusst zelluläre Signalwege.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also binds to specific enzymes, inhibiting their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Amino-2-chlor-5-methylphenyl)-2-(4-chlorphenyl)acetonitril
- N-(4-Amino-2-methylphenyl)-2-(4-chlorphenyl)-acetamid
Einzigartigkeit
4-Amino-2-(2-chlorphenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]chinolin-5(6H)-on ist aufgrund seiner dualen Furochinolin- und Chinolinstruktur einzigartig, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, sowohl mit DNA als auch mit Proteinen zu interagieren, macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C24H19ClN2O2 |
|---|---|
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C24H19ClN2O2/c1-13-6-2-3-7-15(13)14-10-19-22(20(28)11-14)23(26)17-12-21(29-24(17)27-19)16-8-4-5-9-18(16)25/h2-9,12,14H,10-11H2,1H3,(H2,26,27) |
InChI-Schlüssel |
TUSACLINLBNKCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2CC3=C(C(=O)C2)C(=C4C=C(OC4=N3)C5=CC=CC=C5Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11048663.png)
![2,4-Diamino-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11048667.png)
![6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048681.png)

![5-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11048692.png)
![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048700.png)

![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)
![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048717.png)


![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)
![2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11048749.png)
